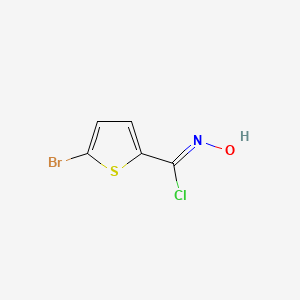
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride: is an organic compound that features a thiophene ring substituted with a bromine atom and a carboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Carboximidoyl Chloride: The 5-bromothiophene is then reacted with a suitable reagent, such as oxalyl chloride, to introduce the carboximidoyl chloride group.
Hydroxylation: Finally, the compound is hydroxylated using hydroxylamine or a similar reagent to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboximidoyl chloride group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Probes: Used in the study of enzyme mechanisms and interactions.
Industry:
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5-bromo-2-thiophenecarboxylic acid: Similar structure but lacks the hydroxylamine and carboximidoyl chloride groups.
N-hydroxythiophene-2-carboximidoyl chloride: Similar structure but lacks the bromine atom.
Uniqueness:
Functional Groups: The presence of both the bromine atom and the carboximidoyl chloride group makes (2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H3BrClNOS |
|---|---|
Molecular Weight |
240.51 g/mol |
IUPAC Name |
(2Z)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5- |
InChI Key |
JCVHGPUHIGLLBY-YVMONPNESA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C(=N/O)/Cl |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















